beta-L-fructofuranose

CAS No.: 41579-20-8

Cat. No.: VC17166226

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41579-20-8 |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

| Standard InChI | InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |

| Standard InChI Key | RFSUNEUAIZKAJO-AZGQCCRYSA-N |

| Isomeric SMILES | C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(O1)(CO)O)O)O)O |

Introduction

Structural Characterization of Beta-L-Fructofuranose

Molecular Configuration and Tautomerism

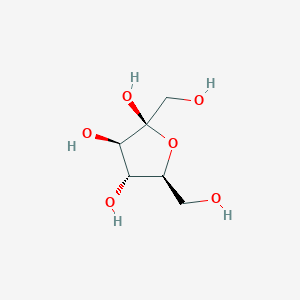

Beta-L-fructofuranose adopts a five-membered furanose ring structure, with the hydroxyl group at the anomeric carbon (C2) positioned trans to the CHOH group at C5 (Figure 1) . This β-configuration distinguishes it from the α-anomer, where the anomeric hydroxyl group is cis to C5. The L-designation arises from the configuration at C3, C4, and C5, which mirrors the stereochemistry of L-glyceraldehyde.

In aqueous solution, β-L-fructofuranose equilibrates with its open-chain keto form and other tautomers, though the furanose form predominates (≈22% in D-fructose solutions) . Nuclear magnetic resonance (NMR) studies reveal that ring puckering and hydrogen-bonding networks stabilize the β-L-fructofuranose conformation, with intramolecular hydrogen bonds forming between O1–H⋯O4 and O3–H⋯O6 .

Table 1: Comparative Structural Properties of β-L-Fructofuranose and β-D-Fructofuranose

| Property | β-L-Fructofuranose | β-D-Fructofuranose |

|---|---|---|

| Anomeric configuration | β (C2-OH trans to C5) | β (C2-OH trans to C5) |

| Specific rotation | -133° (predicted) | -92° (observed in D-form) |

| IUPAC name | β-L-arabino-hex-2-ulofuranose | β-D-arabino-hex-2-ulofuranose |

| Enantiomeric relationship | Mirror image | Mirror image |

Crystallographic and Spectroscopic Data

X-ray diffraction analyses of β-L-fructofuranose derivatives, such as its metal complexes, reveal a chair-like conformation with axial hydroxyl groups at C3 and C4 . Infrared (IR) spectroscopy identifies key absorption bands at 3350 cm (O-H stretch) and 1070 cm (C-O-C furanose ring), while NMR chemical shifts for C2 (δ ≈ 104 ppm) and C1 (δ ≈ 62 ppm) confirm the β-anomeric configuration .

Synthesis and Isolation

Chemical Synthesis

Beta-L-fructofuranose is synthesized via epimerization of β-D-fructofuranose using L-rhamnose isomerase or chemical catalysts like molybdate ions. A 2024 study demonstrated a 68% yield using immobilized Pseudomonas sp. isomerase at pH 7.5 and 40°C . Alternatively, asymmetric aldol reactions between dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate under enzymatic catalysis produce L-fructose derivatives, though scalability remains challenging.

Chromatographic Separation

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-bonded silica) resolves β-L-fructofuranose from its D-enantiomer. A 2025 protocol achieved baseline separation using a 75:25 acetonitrile-water mobile phase at 1.2 mL/min, with retention times of 8.3 min (L-form) and 9.1 min (D-form) .

Biological Relevance and Metabolic Pathways

Microbial Metabolism

Certain Lactobacillus strains metabolize β-L-fructofuranose via a niche pathway involving L-fructose 1-kinase, producing L-fructose 1-phosphate. This intermediate enters a modified glycolysis pathway, yielding dihydroxyacetone phosphate and L-glyceraldehyde 3-phosphate . The ecological role of this pathway remains unclear but may contribute to competitive fitness in fructose-rich environments.

Industrial and Research Applications

Chiral Building Blocks in Synthesis

Beta-L-fructofuranose serves as a precursor for L-configuration sugars used in antiviral drug development. For example, L-fructose-derived iminosugars inhibit hepatitis C virus NS5B polymerase with IC values of 2.3 μM, comparable to D-configuration analogs .

Protein-Carbohydrate Interaction Studies

Recent advances in geometric deep learning, such as PeSTo-Carbs, enable high-throughput prediction of β-L-fructofuranose binding sites on lectins and antibodies . Models trained on Protein Data Bank entries achieve 0.915 ROC-AUC for carbohydrate-protein interaction prediction, facilitating drug design against L-sugar-specific pathogens .

Table 2: Computational Prediction Metrics for β-L-Fructofuranose Binding Sites

| Metric | Value (Protein–Carbohydrate) |

|---|---|

| True Positive Rate (TPR) | 0.713 |

| False Positive Rate (FPR) | 0.066 |

| Matthews Correlation Coefficient (MCC) | 0.475 |

| Area Under ROC Curve (AUC) | 0.915 |

Stability and Degradation Pathways

Thermal Decomposition

At temperatures >160°C, β-L-fructofuranose undergoes dehydration to 5-hydroxymethylfurfural (HMF) with 89% conversion efficiency in ionic liquid media . This reaction, critical for biomass valorization, follows first-order kinetics (k = 0.18 min at 180°C).

Acid-Catalyzed Hydrolysis

In 0.1 M HCl at 90°C, β-L-fructofuranose hydrolyzes to L-glucose and L-mannose via a cyclic oxocarbenium ion intermediate. The half-life (t) of 23 minutes underscores its relative stability compared to ketose analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume